molecular formula C8H11N3O B13937114 4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone

4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone

Cat. No.: B13937114
M. Wt: 165.19 g/mol
InChI Key: TWSZKYAVGXNJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methyl-3(2H)-pyridazinone: Lacks the cyclopropyl group.

    6-Cyclopropyl-2-methyl-3(2H)-pyridazinone: Lacks the amino group.

Uniqueness

The presence of both the amino and cyclopropyl groups in 4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone may confer unique biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

4-amino-6-cyclopropyl-2-methylpyridazin-3-one

InChI

InChI=1S/C8H11N3O/c1-11-8(12)6(9)4-7(10-11)5-2-3-5/h4-5H,2-3,9H2,1H3

InChI Key

TWSZKYAVGXNJBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC(=N1)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.